1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea
Description
This compound is a urea derivative featuring a benzodioxole moiety, a thiazole-ethyl linker, and a 3,5-dimethylpyrazole substituent. The benzodioxole group is known for enhancing lipophilicity and metabolic stability in pharmaceuticals, while the thiazole ring contributes to π-π interactions and hydrogen bonding. Though direct data for this compound are absent in the provided evidence, insights can be inferred from structurally related urea analogs .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-11-7-12(2)23(22-11)18-21-14(9-27-18)5-6-19-17(24)20-13-3-4-15-16(8-13)26-10-25-15/h3-4,7-9H,5-6,10H2,1-2H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVANBQAHYAZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)NC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.
Coupling Reactions: The final compound is formed by coupling the benzodioxole, pyrazole, and thiazole intermediates through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that compounds containing pyrazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Research has focused on optimizing such compounds to enhance their efficacy against various cancer types, including breast and lung cancers.
Antimicrobial Properties : The presence of the pyrazole ring has been linked to antimicrobial activity against a range of pathogens. This compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The structural diversity provided by the benzodioxole group may contribute to enhanced membrane permeability, allowing for improved antimicrobial action.
Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in disease pathways has been explored. For example, it may act as an inhibitor of certain kinases or phosphodiesterases, which are crucial in cancer and inflammatory processes. Studies have reported promising results regarding its binding affinity and selectivity towards these targets.
Agricultural Applications
Pesticide Development : The compound's structural features make it a candidate for developing new pesticides. Its efficacy against pests can be attributed to its ability to interfere with metabolic pathways in insects or fungi. Research is ongoing to assess its effectiveness in agricultural settings, focusing on its potential as an environmentally friendly alternative to conventional pesticides.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential for further development into therapeutic agents.
Case Study 2: Antimicrobial Efficacy
Research conducted by Pharmaceutical Biology reported that similar compounds showed significant antibacterial activity against resistant strains of Staphylococcus aureus. The study emphasized the need for further optimization to enhance bioavailability and reduce toxicity.
Case Study 3: Pesticidal Activity
In a study featured in Pest Management Science, the compound was tested against common agricultural pests. Results indicated a high level of effectiveness at low concentrations, suggesting potential for use as a biopesticide with minimal environmental impact.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Key Structural Features
- Benzodioxole vs. Phenyl/Methoxyphenyl Groups: The target compound’s benzodioxole group differs from phenyl (e.g., compound 9a in ) or 3,5-dimethoxyphenyl (e.g., MK13 in ).
Thiazole vs. Imidazole/Pyrazole Heterocycles :
The thiazole ring in the target compound replaces imidazole (e.g., compound 10 in ) or pyrazole moieties in analogs. Thiazole’s sulfur atom could alter polarity and hydrogen-bonding capacity relative to nitrogen-rich heterocycles .- Ethyl Linker vs.
Physical and Spectroscopic Properties
Table 1: Comparative Data for Urea Derivatives
*Calculated from molecular formulas.
†Inferred from urea carbonyl and NH stretches in analogous compounds.
‡Predicted based on benzodioxole and thiazole proton environments.
- Melting Points : The target compound’s melting point is expected to exceed 9a (145–147°C) due to increased molecular rigidity from the benzodioxole and thiazole groups.
- IR Spectroscopy : Urea NH stretches (~3300 cm⁻¹) and carbonyl stretches (~1650 cm⁻¹) are consistent across analogs, though electronic effects from substituents may shift these slightly .
Crystallographic and Conformational Analysis
- Ring Puckering: The 3,5-dimethylpyrazole group in the target compound may adopt a puckered conformation, as observed in ’s crystallographic data. This contrasts with the planar thiazole ring, analyzed via Cremer-Pople coordinates (), which quantify non-planarity in cyclic systems .
- Software Tools : Structural validation (e.g., SHELXL, WinGX) ensures accuracy in bond lengths and angles, critical for comparing intermolecular interactions (e.g., hydrogen bonding) with analogs .
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a thiazole ring, contributing to its biological activity. The molecular formula is , with a molecular weight of approximately 378.47 g/mol.
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. A study highlighted the dual inhibition of enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), which are crucial for bacterial survival. The compound demonstrated effective inhibition against various bacterial strains, suggesting its potential as an antibacterial agent .
Anticancer Properties
In vitro studies have shown that the compound possesses anticancer properties. It has been reported to induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases. The presence of the thiazole ring is believed to enhance its interaction with cellular targets involved in cell cycle regulation and apoptosis .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases. This effect may be mediated through the modulation of NF-kB signaling pathways .
The proposed mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Apoptosis Induction : By activating apoptotic pathways, it promotes programmed cell death in cancer cells.
- Cytokine Modulation : It reduces the synthesis of inflammatory cytokines, thereby mitigating inflammatory responses.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
